molecular formula C9H18N2O3 B14169028 4,5-Dipropoxy-2-imidazolidinone CAS No. 90729-15-0

4,5-Dipropoxy-2-imidazolidinone

Cat. No.: B14169028
CAS No.: 90729-15-0
M. Wt: 202.25 g/mol
InChI Key: ATJWTQKOPFMBIF-UHFFFAOYSA-N
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Description

4,5-Dipropoxy-2-imidazolidinone: is a heterocyclic compound that belongs to the class of imidazolidinones. These compounds are characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group. The presence of propoxy groups at the 4 and 5 positions of the ring structure makes this compound unique and potentially useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dipropoxy-2-imidazolidinone typically involves the cyclocondensation of appropriate diamines with carbonyl compounds. One common method is the reaction of N,N’-dimethylurea with glyoxal under acidic or basic conditions to form the desired imidazolidinone derivative . The reaction conditions often include refluxing in acetonitrile or other suitable solvents.

Industrial Production Methods: Industrial production methods for imidazolidinones, including this compound, often involve catalytic processes to enhance yield and efficiency. Catalysts such as metal complexes or organocatalysts are used to facilitate the cyclization reactions . The use of azeotropic distillation and other purification techniques ensures the isolation of high-purity products .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dipropoxy-2-imidazolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinone oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products: The major products formed from these reactions include various substituted imidazolidinones, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: 4,5-Dipropoxy-2-imidazolidinone is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .

Biology: In biological research, imidazolidinones are studied for their potential as enzyme inhibitors and central nervous system depressants . The propoxy groups may enhance the compound’s ability to interact with biological targets.

Medicine: The compound’s potential medicinal applications include its use as a precursor for drug development. Imidazolidinones are known for their pharmacological activities, including antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of 4,5-Dipropoxy-2-imidazolidinone involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity . The propoxy groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: 4,5-Dipropoxy-2-imidazolidinone is unique due to the presence of propoxy groups at the 4 and 5 positions. These groups enhance its solubility, reactivity, and potential for various applications in chemistry, biology, medicine, and industry .

Properties

CAS No.

90729-15-0

Molecular Formula

C9H18N2O3

Molecular Weight

202.25 g/mol

IUPAC Name

4,5-dipropoxyimidazolidin-2-one

InChI

InChI=1S/C9H18N2O3/c1-3-5-13-7-8(14-6-4-2)11-9(12)10-7/h7-8H,3-6H2,1-2H3,(H2,10,11,12)

InChI Key

ATJWTQKOPFMBIF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1C(NC(=O)N1)OCCC

Origin of Product

United States

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